4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.: 681156-85-4
VCID: VC7340301
InChI: InChI=1S/C21H24N2OS/c1-13-11-14(2)18-17(12-13)25-20(23(18)6)22-19(24)15-7-9-16(10-8-15)21(3,4)5/h7-12H,1-6H3
SMILES: CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)N2C)C
Molecular Formula: C21H24N2OS
Molecular Weight: 352.5

4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

CAS No.: 681156-85-4

Cat. No.: VC7340301

Molecular Formula: C21H24N2OS

Molecular Weight: 352.5

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide - 681156-85-4

Specification

CAS No. 681156-85-4
Molecular Formula C21H24N2OS
Molecular Weight 352.5
IUPAC Name 4-tert-butyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C21H24N2OS/c1-13-11-14(2)18-17(12-13)25-20(23(18)6)22-19(24)15-7-9-16(10-8-15)21(3,4)5/h7-12H,1-6H3
Standard InChI Key WOHBVOWUFDPDSL-LSDHQDQOSA-N
SMILES CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)N2C)C

Introduction

Synthesis and Preparation

The synthesis of 4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would likely involve several steps, including the preparation of the benzothiazole moiety and its subsequent coupling with a benzamide derivative. Common methods for synthesizing benzothiazoles involve condensation reactions, while benzamides can be prepared through acid chloride reactions.

Potential Applications

Benzamides and benzothiazoles have been explored for various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific applications of 4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its biological activity profile, which could be influenced by the presence of the tert-butyl group and the trimethyl substitution on the benzothiazole ring.

Research Findings and Data

Given the lack of specific data on this compound, we can look at similar compounds for insights:

CompoundMolecular WeightBiological Activity
4-tert-butyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide324.4 g/molPotential biological activity similar to other benzothiazole derivatives
2-(4-Tert-butylphenyl)-1,3-benzothiazole267.4 g/molMay exhibit properties related to benzothiazoles, such as antimicrobial activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator